Cas no 868677-48-9 (3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide)

3-(Benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group and a benzenesulfonylpropanamide moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing enzyme inhibitors or bioactive agents. The presence of the sulfonyl and chlorophenyl groups enhances its electrophilic character, making it a candidate for interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability and synthetic accessibility further support its use in exploratory pharmacological or material science applications.
3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide structure
868677-48-9 structure
Product Name:3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide
CAS No:868677-48-9
MF:C17H14ClN3O4S
MW:391.828761577606
CID:6020066
PubChem ID:7189786
Update Time:2025-11-05

3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide
    • 3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
    • AKOS024611812
    • 868677-48-9
    • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
    • F1821-0777
    • Inchi: 1S/C17H14ClN3O4S/c18-13-8-6-12(7-9-13)16-20-21-17(25-16)19-15(22)10-11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
    • InChI Key: FMMZRLLESDGYLN-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(Cl)C=C2)O1)(=O)CCS(C1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 391.0393548g/mol
  • Monoisotopic Mass: 391.0393548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 111Ų

3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide Pricemore >>

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Additional information on 3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide

Introduction to 3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide (CAS No. 868677-48-9)

3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 868677-48-9, belongs to a class of molecules known for their versatile applications in drug discovery and development. The structural framework of this molecule incorporates several key functional groups, including a benzenesulfonyl moiety and a 1,3,4-oxadiazole core, which contribute to its distinctive chemical properties and biological activities.

The benzenesulfonyl group is a well-documented pharmacophore that enhances the binding affinity of a molecule to target proteins. In the context of drug design, such groups are often employed to improve solubility and metabolic stability. The presence of the 4-chlorophenyl substituent further modulates the electronic and steric environment of the molecule, influencing its interactions with biological targets. These structural features make 3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide a promising candidate for further investigation in therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The 1,3,4-oxadiazole ring is a particularly interesting scaffold due to its prevalence in bioactive natural products and synthetic drugs. This heterocycle is known for its ability to engage in multiple hydrogen bonding interactions, which can enhance binding to biological targets such as enzymes and receptors. The combination of these structural elements in 3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide suggests potential applications in modulating various biological pathways.

Current research in the field of medicinal chemistry has demonstrated that molecules containing 1,3,4-oxadiazole cores exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit the activity of key enzymes involved in cancer cell proliferation and survival. The presence of the benzenesulfonyl group in 3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide may further enhance its therapeutic potential by improving target binding affinity.

In addition to its structural features, the chemical properties of this compound make it suitable for further derivatization and optimization. The reactive sites on the molecule can be modified to explore new analogs with enhanced efficacy or reduced toxicity. This flexibility is crucial in drug discovery pipelines where lead optimization is a critical step. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity.

The pharmacokinetic profile of 3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide is another important consideration in its development as a potential therapeutic agent. Studies on similar compounds have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these relationships is essential for designing molecules that exhibit optimal pharmacokinetic profiles and therapeutic efficacy.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in identifying promising candidates like 3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide. These methods allow researchers to predict binding interactions between the compound and potential biological targets with high accuracy. Such computational approaches have accelerated the drug discovery process by enabling rapid evaluation of large libraries of compounds.

The synthesis and characterization of this compound also highlight advancements in synthetic methodologies that enable the construction of complex molecular architectures. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds efficiently. These methods are essential for creating diverse chemical libraries needed for high-throughput screening and lead optimization.

In conclusion,3-(benzenesulfonyl)-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanamide (CAS No. 868677-48-9) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further research into novel drug candidates. As our understanding of biological pathways continues to evolve,this compound may play a crucial role in developing next-generation therapeutics.

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